N-Allyloxycarbonyl Moxifloxacin

Description

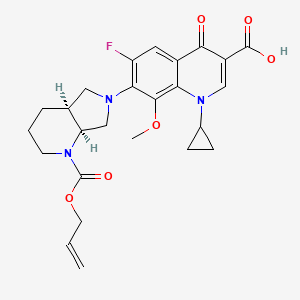

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS No. 1329840-03-0) is a chemically modified derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. Its molecular formula is C₂₈H₃₄FN₃O₆, with a molecular weight of 527.58 g/mol . Structurally, it incorporates an allyloxycarbonyl group at the N-position of the pyrrolopyridine ring, an 8-ethoxy substituent on the quinoline core, and an ethyl ester moiety replacing the carboxylic acid group of moxifloxacin (Figure 1). These modifications classify it as a protected derivative, likely designed to enhance stability, modulate pharmacokinetics, or serve as an intermediate in drug synthesis .

The compound appears as a pale yellow foam and is soluble in organic solvents such as chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is categorized as a pharmaceutical impurity or metabolite, indicating its role in quality control during moxifloxacin-based drug manufacturing .

Properties

IUPAC Name |

7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FN3O6/c1-3-9-35-25(33)28-8-4-5-14-11-27(13-19(14)28)21-18(26)10-16-20(23(21)34-2)29(15-6-7-15)12-17(22(16)30)24(31)32/h3,10,12,14-15,19H,1,4-9,11,13H2,2H3,(H,31,32)/t14-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKXWGXSJEFGB-IFXJQAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyloxycarbonyl Moxifloxacin typically involves the protection of the amino group in moxifloxacin with an allyloxycarbonyl (Alloc) group. This can be achieved through a reaction with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Allyloxycarbonyl Moxifloxacin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the allyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .

Scientific Research Applications

N-Allyloxycarbonyl Moxifloxacin has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving bacterial resistance and the development of new antibiotics.

Medicine: Investigated for its potential in treating resistant bacterial infections.

Industry: Utilized in the formulation of advanced pharmaceutical products.

Mechanism of Action

The mechanism of action of N-Allyloxycarbonyl Moxifloxacin is similar to that of moxifloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of N-Allyloxycarbonyl Moxifloxacin with moxifloxacin and other fluoroquinolones reveals key differences (Table 1):

Key Observations :

- The allyloxycarbonyl and ethyl ester groups in this compound reduce polarity compared to moxifloxacin, limiting its aqueous solubility but enhancing compatibility with lipid-based formulations .

- The 8-ethoxy substituent may alter DNA gyrase binding affinity compared to moxifloxacin’s 8-methoxy group, though specific activity data for this derivative are lacking.

Antimicrobial Activity

While direct MIC (Minimum Inhibitory Concentration) data for this compound are unavailable, comparisons of its parent compound, moxifloxacin, with other fluoroquinolones highlight critical trends (Table 2):

Key Findings :

- Moxifloxacin generally exhibits 2–4× lower MICs (i.e., higher potency) than ofloxacin against M. tuberculosis and Gram-negative pathogens .

- Gatifloxacin shows intermediate activity, with MICs 1.5–2× higher than moxifloxacin but lower than ofloxacin .

- The enhanced activity of moxifloxacin is attributed to its 8-methoxy group, which improves DNA gyrase inhibition and bacterial membrane penetration .

For this compound, the ethyl ester and allyloxycarbonyl groups likely render it inactive until metabolic cleavage releases the parent moxifloxacin. This prodrug strategy could improve oral bioavailability or reduce gastrointestinal irritation .

Resistance Profiles

Fluoroquinolone resistance in E. coli and M. tuberculosis is linked to mutations in DNA gyrase (e.g., gyrA mutations) and efflux pump upregulation . Moxifloxacin’s lower MICs correlate with slower resistance development compared to older fluoroquinolones like ofloxacin . This compound’s resistance profile is undefined but may mirror moxifloxacin if it acts as a prodrug.

Biological Activity

N-Allyloxycarbonyl Moxifloxacin (NAM) is a derivative of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound has garnered attention due to its enhanced biological activity and potential therapeutic applications. This article explores the biological activity of NAM, including its mechanisms, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.

Moxifloxacin, and by extension NAM, exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair in bacteria. The binding affinity of moxifloxacin for these targets is significantly higher in bacteria than in mammalian cells, which contributes to its selective toxicity:

- DNA Gyrase : Inhibits the untwisting of DNA necessary for replication.

- Topoisomerase IV : Plays a key role in separating replicated DNA during cell division.

This dual mechanism results in bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of NAM is influenced by its structural modifications compared to moxifloxacin. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~90% |

| Volume of Distribution | 1.7 to 2.7 L/kg |

| Protein Binding | ~50% |

| Metabolism | Hepatic (CYP450 enzymes) |

| Half-Life | ~12 hours |

These properties suggest that NAM may maintain effective plasma concentrations over extended periods, potentially enhancing its therapeutic efficacy .

Case Studies and Research Findings

-

Acute Exacerbation of Chronic Bronchitis :

A multicenter study compared NAM to standard antibiotic therapy in patients with acute exacerbations. Results indicated that NAM provided superior clinical cure rates and bacteriological success compared to standard treatments (amoxicillin or clarithromycin) over a follow-up period of up to 9 months . -

Tuberculosis Treatment :

A population pharmacokinetic study involving tuberculosis patients demonstrated that NAM achieved favorable pharmacodynamic targets against multidrug-resistant strains. The cumulative fraction of response (CFR) for NAM was significantly higher than that for other fluoroquinolones, indicating its potential as a first-line treatment option for resistant infections . -

Meningitis Treatment :

In animal models of Escherichia coli meningitis, NAM demonstrated effective penetration into cerebrospinal fluid (CSF), achieving higher bactericidal activity compared to ceftriaxone and meropenem. The study highlighted the importance of AUC/MBC ratios in predicting therapeutic outcomes .

Safety Profile

While NAM exhibits strong antibacterial activity, safety considerations are paramount. Clinical data indicate that adverse effects are generally comparable to those seen with standard fluoroquinolones. Commonly reported side effects include gastrointestinal disturbances (nausea, diarrhea) and central nervous system effects (headache, dizziness). Serious adverse events remain rare but necessitate careful monitoring during therapy .

Q & A

Q. What analytical methods are validated for quantifying N-Allyloxycarbonyl Moxifloxacin in pharmaceutical formulations?

A spectrofluorimetric method using Ce(IV) in acidic medium to generate fluorescent Ce(III) species is suitable for quantification. This method is rapid, sensitive (detection limit ~0.02 µg/mL), and requires no preliminary separation, making it ideal for routine quality control . Alternatively, micellar liquid chromatography (MLC) with a C18 column, 0.15 M SDS, and 7.5% isopropanol (pH 3.5) offers an eco-friendly approach for separating degradation products .

| Method | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | Key Advantages |

|---|---|---|---|---|

| Spectrofluorimetry | 0.02 | 0.06 | 0.1–2.0 | No derivatization required |

| Micellar HPLC | 0.12 | 0.36 | 0.5–50 | Eco-friendly, stability-indicating |

Q. How to validate an analytical method for this compound?

Validation should follow ICH guidelines, including parameters like linearity (R² > 0.999), precision (RSD < 2%), accuracy (recovery 98–102%), and robustness. For example, the micellar HPLC method was validated using central composite design (CCD) to optimize pH, SDS concentration, and organic modifier ratio, ensuring reproducibility under stressed degradation conditions (e.g., oxidation, hydrolysis) .

Q. What are key considerations in designing a stability-indicating assay?

- Use forced degradation studies (acid/base hydrolysis, thermal, photolytic stress) to identify degradation products.

- Ensure chromatographic resolution (Rs > 2.0) between the parent compound and impurities.

- Validate specificity via spectral purity analysis (e.g., diode-array detection) .

Advanced Research Questions

Q. How to resolve contradictions in pharmacokinetic data (e.g., Tₘₐₓ variability) for this compound?

Discrepancies in Tₘₐₓ (time to maximum concentration) may arise from drug-drug interactions or formulation differences. In a study on moxifloxacin, Tₘₐₓ doubled in patients co-administered with unknown drugs, suggesting the need for rigorous interaction screening. Use population pharmacokinetic modeling to account for covariates like age, renal function, and comedications .

Q. What advanced spectroscopic-computational techniques characterize this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) paired with Raman/IR spectroscopy can predict vibrational spectra. A frequency correction factor of 0.973 aligns theoretical and experimental data (peak differences <10 cm⁻¹), enabling precise structural identification .

| DFT Parameter | Value/Description |

|---|---|

| Basis Set | 6-31G* |

| Frequency Scaling | 0.973 |

| Key Vibrational Modes | C=O stretching (1650–1750 cm⁻¹), C-F bending (600–800 cm⁻¹) |

Q. How to optimize eco-friendly chromatographic methods for degradation product analysis?

Micellar HPLC with SDS reduces organic solvent use. CCD optimization revealed pH 3.5 and 7.5% isopropanol as critical factors for resolving moxifloxacin from impurities. The Green Analytical Procedure Index (GAPI) confirmed this method’s sustainability .

Q. What statistical approaches address variability in preclinical studies?

Mixed-effects models with Geisser-Greenhouse correction account for repeated measures (e.g., locomotor function in mice). For survival analysis, Kaplan-Meier curves with log-rank tests are recommended (e.g., body weight deviation studies in delta7 mice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.